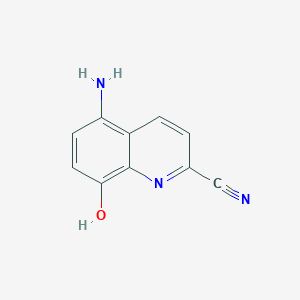

5-Amino-8-hydroxyquinoline-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7N3O |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

5-amino-8-hydroxyquinoline-2-carbonitrile |

InChI |

InChI=1S/C10H7N3O/c11-5-6-1-2-7-8(12)3-4-9(14)10(7)13-6/h1-4,14H,12H2 |

InChI Key |

KRQKOMBDSPZMGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1C#N)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Amino 8 Hydroxyquinoline 2 Carbonitrile

Strategies for the De Novo Synthesis of 5-Amino-8-hydroxyquinoline-2-carbonitrile

A plausible multi-step synthetic route to this compound involves the initial construction of a substituted 8-hydroxyquinoline (B1678124) ring system, followed by the sequential introduction of the amino and cyano functionalities. A representative synthetic sequence is outlined below:

Nitration of 8-hydroxyquinoline: The synthesis can commence with the nitration of 8-hydroxyquinoline to introduce a nitro group at the 5-position, yielding 5-nitro-8-hydroxyquinoline.

N-Oxidation: The resulting 5-nitro-8-hydroxyquinoline can then be subjected to N-oxidation to form the corresponding quinoline (B57606) N-oxide. This step is crucial for activating the 2-position for subsequent nucleophilic attack.

Cyanation (Reissert-Kaufmann Reaction): The introduction of the cyano group at the 2-position can be achieved through a Reissert-Kaufmann type reaction on the N-oxide intermediate. wikipedia.org This reaction typically involves treatment with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of an activating agent like benzoyl chloride.

Reduction of the Nitro Group: The final step involves the selective reduction of the nitro group at the 5-position to an amino group. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source like hydrazine hydrate. researchgate.netgoogle.compatsnap.com

This multi-step approach allows for the controlled installation of the required functional groups to arrive at the target compound, this compound.

The core 8-hydroxyquinoline scaffold can be assembled via condensation and cyclization reactions, such as the Skraup or Friedländer synthesis. For the synthesis of this compound, a suitably substituted o-aminophenol would be required as a starting material. For instance, a Friedländer synthesis could theoretically involve the condensation of a 2-amino-4-nitrophenol derivative with a carbonyl compound containing a cyano group to directly form the substituted quinoline ring. However, the availability and stability of the required precursors make this approach challenging.

A more practical approach involves the Skraup synthesis, where an o-aminophenol is reacted with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring system. chemicalbook.com To obtain the desired substitution pattern, one could start with 2-amino-4-nitrophenol. The resulting 5-nitro-8-hydroxyquinoline would then require subsequent functionalization at the 2-position as described in the multi-step sequence.

Substitution reactions can also be employed to introduce the necessary functional groups. For instance, if a 2-amino-5-nitro-8-hydroxyquinoline intermediate were available, a Sandmeyer reaction could be envisioned for the introduction of the cyano group. organic-chemistry.org This would involve diazotization of the 2-amino group followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst. However, the synthesis of the requisite 2-amino-5-nitro-8-hydroxyquinoline precursor would itself involve a multi-step process.

Direct C-H cyanation of the 8-hydroxyquinoline ring system is another potential, though challenging, approach. While methods for the direct cyanation of quinolines have been reported, achieving the desired regioselectivity in the presence of both an amino and a hydroxyl group would require careful optimization of reaction conditions and catalysts. rsc.org

Synthesis of 5-Amino-8-hydroxyquinoline Derivatives

Further derivatization of the this compound core can lead to a diverse range of compounds with potentially enhanced biological activities.

The Mannich reaction is a powerful tool for the aminomethylation of phenolic compounds, including 8-hydroxyquinolines. nih.govoarjbp.comresearchgate.netnih.gov In the context of this compound, the electron-rich aromatic ring is susceptible to electrophilic substitution. The most probable site for the Mannich reaction is the C-7 position, which is activated by the hydroxyl group at C-8 and the amino group at C-5.

The reaction involves the condensation of this compound with formaldehyde and a primary or secondary amine. This three-component reaction introduces an aminomethyl substituent at the 7-position, providing a versatile handle for further molecular modifications. A variety of amines can be employed in the Mannich reaction, leading to a library of derivatives with different physicochemical properties. nih.gov

Table 1: Illustrative Mannich Reaction on the 8-Hydroxyquinoline Scaffold

| 8-Hydroxyquinoline Substrate | Amine | Aldehyde | Product (Substitution at C-7) | Reference |

| 5-Chloro-8-hydroxyquinoline (B194070) | Proline | Formaldehyde | 5-Chloro-7-((S)-pyrrolidin-2-ylmethyl)quinolin-8-ol | mdpi.com |

| 8-Hydroxyquinoline | Aniline | Benzaldehyde | 7-(Anilino(phenyl)methyl)quinolin-8-ol | indexcopernicus.com |

| 5-Chloro-8-hydroxyquinoline | Ciprofloxacin | Paraformaldehyde | 7-((4-(Ciprofloxacin-1-yl)methyl)quinolin-8-ol | nih.gov |

The presence of three distinct functional groups—the 5-amino group, the 8-hydroxyl group, and the 2-cyano group—on the quinoline core of this compound offers numerous opportunities for creating more complex and diverse molecular architectures.

Modification of the 5-Amino Group: The primary amino group can be readily acylated, sulfonated, or converted into a Schiff base by reaction with aldehydes or ketones. These modifications can modulate the electronic properties and steric bulk of this position.

Reactions of the 2-Cyano Group: The nitrile functionality is a versatile precursor for other functional groups. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions to form heterocyclic rings.

Derivatization of the 8-Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to introduce various substituents. These modifications can influence the chelating properties of the 8-hydroxyquinoline core.

By strategically combining these functionalization strategies, a wide array of novel derivatives of this compound can be synthesized for further investigation.

Table 2: Summary of Potential Functionalization Reactions

| Functional Group | Reagent/Reaction Type | Resulting Functional Group |

| 5-Amino | Acyl chloride / Anhydride | Amide |

| 5-Amino | Sulfonyl chloride | Sulfonamide |

| 5-Amino | Aldehyde / Ketone | Imine (Schiff base) |

| 2-Cyano | H₂O / H⁺ or OH⁻ | Carboxylic acid / Amide |

| 2-Cyano | H₂ / Catalyst | Aminomethyl |

| 8-Hydroxyl | Alkyl halide / Base | Ether |

| 8-Hydroxyl | Acyl chloride / Anhydride | Ester |

Preparation of Hybrid Quinoline Systems

The versatile scaffold of 8-hydroxyquinoline (8-HQ) and its derivatives, such as 5-amino-8-hydroxyquinoline, serves as a valuable platform for the synthesis of novel hybrid molecules with diverse applications. These hybrid systems are created by covalently linking the quinoline core to other pharmacologically active moieties, aiming to enhance or modify their biological or chemical properties.

One common strategy for creating such hybrids is the Mannich reaction. For instance, 5-chloro-8-hydroxyquinoline has been successfully hybridized with ciprofloxacin, an antibiotic, using paraformaldehyde in ethanol to yield a hybrid product. nih.gov This approach demonstrates the potential for creating new antibacterial agents by combining the properties of both parent molecules. nih.gov

Another approach involves the coupling of 8-hydroxyquinoline derivatives with amino acids to improve properties like water solubility. For example, 5-chloro-8-hydroxyquinoline has been coupled with D-proline and D-homoproline via a modified Mannich reaction, refluxing the components with formaldehyde in methanol. nih.gov The resulting zwitterionic hybrid molecules exhibit excellent water solubility and high solution stability, which is advantageous for biological applications. nih.gov

Furthermore, hybrid systems can be synthesized by creating amide linkages. The condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted anilines in the presence of phosphorus trichloride has been shown to produce 8-hydroxy-N-phenylquinoline-2-carboxamides in good yields. nih.gov Additionally, the Buchwald-Hartwig amination reaction provides an efficient method for coupling amines with aryl halides, which has been used to synthesize novel 5-(N-substituted-anilino)-8-hydroxyquinoline derivatives. ias.ac.in This reaction is often preferred due to its milder conditions and higher yields compared to other C-N bond-forming methods. ias.ac.in

The synthesis of hybrid N-((5,7-dichloro-8-hydroxyquinolin-2-yl)methyl)-1H-indole-2-carboxamides involves a multi-step process starting from the corresponding 2-(hydroxymethyl) derivative. This includes conversion to an iodo-intermediate, followed by reaction with sodium azide to form an azido intermediate, which is then reduced to the primary amine. This amine is subsequently coupled with indole-2-carboxylic acids to form the final hybrid molecule. mdpi.com These synthetic strategies highlight the modularity of 8-hydroxyquinoline derivatives in constructing complex hybrid systems.

Reductive Synthesis Approaches for 5-Amino-8-hydroxyquinoline

A primary and effective method for the synthesis of 5-amino-8-hydroxyquinoline is through the reduction of 5-nitro-8-hydroxyquinoline. This transformation is a key step in producing the amino derivative from a readily available nitro precursor.

A widely employed reductive method involves catalytic hydrogenation. In a typical procedure, 5-nitro-8-hydroxyquinoline is dissolved in a suitable solvent, such as isopropanol, and a palladium on carbon (Pd/C) catalyst is added. google.compatsnap.com The reduction of the nitro group is then achieved by the addition of a reducing agent, such as hydrazine hydrate, to the heated reaction mixture. google.compatsnap.com

The reaction proceeds under reflux conditions, and upon completion, the catalyst is removed by hot filtration. The desired product, 5-amino-8-hydroxyquinoline, crystallizes from the filtrate upon standing. google.compatsnap.com This method is noted for its high reaction yield and the production of crystalline 5-amino-8-hydroxyquinoline directly from the reaction mixture, which can eliminate the need for subsequent recrystallization steps. google.com

The following table summarizes the key parameters for the reductive synthesis of 5-amino-8-hydroxyquinoline from 5-nitro-8-hydroxyquinoline using a Pd/C catalyst and hydrazine hydrate.

Table 1: Parameters for the Reductive Synthesis of 5-Amino-8-hydroxyquinoline

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | 5-nitro-8-hydroxyquinoline | google.com, patsnap.com |

| Solvent | Isopropanol | google.com, patsnap.com |

| Catalyst | 5% Palladium on Carbon (Pd/C) | google.com, patsnap.com |

| Catalyst to Substrate Ratio | 25g Pd/C per 1 mol of 5-nitro-8-hydroxyquinoline | google.com, patsnap.com |

| Reducing Agent | 80% Hydrazine hydrate aqueous solution | google.com, patsnap.com |

| Hydrazine Hydrate to Substrate Molar Ratio | 1.5:1 to 2.0:1 | patsnap.com |

| Reaction Temperature | 70°C (initial), followed by reflux at 80-85°C | google.com, patsnap.com |

| Product Isolation | Hot filtration followed by crystallization | google.com, patsnap.com |

Green Chemistry Considerations in the Synthesis of 5-Amino-8-hydroxyquinoline

The synthesis of 5-amino-8-hydroxyquinoline has been approached with considerations for green chemistry principles, aiming to create more environmentally benign processes. A key focus has been the reduction of hazardous solvent use and the simplification of the purification process to avoid toxic reagents. google.com

One significant advancement in the green synthesis of 5-amino-8-hydroxyquinoline is the development of a method that avoids the use of toxic solvents for recrystallization. google.com Traditional methods often required recrystallization from solvents like benzene (B151609), which is a known carcinogen and environmental pollutant. patsnap.com The improved method, which involves the reduction of 5-nitro-8-hydroxyquinoline using a Pd/C catalyst and hydrazine hydrate in isopropanol, is designed to yield brownish-yellow columnar crystals of 5-amino-8-hydroxyquinoline of high purity directly from the reaction mixture upon cooling. google.com

By eliminating the need for a separate recrystallization step, this process not only saves on the cost and amount of solvent used but also significantly improves the safety and environmental profile of the synthesis. google.com Isopropanol is a less toxic and more environmentally friendly solvent compared to benzene. This approach aligns with the green chemistry goal of minimizing waste and avoiding the use of hazardous substances. google.com

The simplicity and efficiency of this method, which provides a high yield of the desired product without complex purification, make it a more sustainable alternative for the production of 5-amino-8-hydroxyquinoline. google.compatsnap.com This demonstrates a practical application of green chemistry principles to the synthesis of important chemical compounds.

Coordination Chemistry and Metal Ion Chelation Studies of 5 Amino 8 Hydroxyquinoline 2 Carbonitrile

Fundamental Principles of Metal-Ligand Interactions of 8-Hydroxyquinolines

8-Hydroxyquinoline (B1678124) (8-HQ), also known as oxine, is a versatile bidentate ligand, meaning it can bind to a central metal atom through two of its atoms. scirp.org This chelation occurs through the deprotonation of its phenolic hydroxyl group (-OH) and the coordination of the lone pair of electrons on the heterocyclic nitrogen atom. rroij.comscirp.org This formation of a stable five-membered ring with the metal ion is a key feature of its strong chelating ability. nih.gov

The interaction between 8-HQ and metal ions results in the formation of insoluble chelate complexes with a wide variety of metals. rroij.comscispace.com The stoichiometry of these complexes, which refers to the ratio of ligand to metal, is typically 2:1 or 3:1, leading to the formation of four-covalent or six-covalent metal complexes, respectively. scispace.com The specific geometry of the resulting complex, such as square-planar or octahedral, depends on the coordination number and electronic properties of the metal ion. scirp.orgscirp.org

A significant characteristic of 8-hydroxyquinoline is its weak fluorescence, a phenomenon attributed to an excited-state intermolecular proton transfer from the hydroxyl group to the pyridine (B92270) nitrogen. rroij.comscispace.com Upon chelation with a metal ion, the rigidity of the molecule increases, which in turn greatly enhances its fluorescence emission. rroij.comscispace.com This property has been widely exploited in the development of fluorescent chemosensors for the detection of various metal ions. scirp.org

Chelation Behavior of 5-Amino-8-hydroxyquinoline-2-carbonitrile and its Derivatives with Transition Metal Ions

The introduction of substituents onto the 8-hydroxyquinoline ring, such as an amino group at the 5-position and a nitrile group at the 2-position, can significantly influence its chelation behavior and the properties of the resulting metal complexes. researchgate.netnih.gov These functional groups can alter the electron density of the aromatic system and the steric environment around the chelating site, thereby affecting the stability and reactivity of the metal complexes.

The amino group at the 5-position is known to enhance the biological activity of 8-hydroxyquinoline derivatives. nih.gov Studies on 5-amino-8-hydroxyquinoline have demonstrated its ability to chelate metal ions, and this property is believed to be linked to its biological effects. nih.govnih.gov The nitrile group at the 2-position, being an electron-withdrawing group, can also modulate the electronic properties of the ligand and its interaction with metal ions.

The chelation of this compound with various transition metal ions leads to the formation of complexes with diverse biological properties, including antibacterial, antifungal, and anticancer activities. nih.gov The formation of these metal complexes is often associated with an enhancement of the biological efficacy of the parent compound. nih.gov

Copper(II) ions readily form complexes with 8-hydroxyquinoline and its derivatives. nih.govnih.gov The interaction typically involves the displacement of the hydrogen atom from the hydroxyl group and the coordination of both the oxygen and nitrogen atoms to the copper ion. researchgate.net Spectroscopic studies, including UV-Vis and EPR, have been employed to characterize the structure and geometry of these copper(II) complexes. nih.gov For instance, bis-copper(II) complexes with 8-hydroxyquinoline derivatives often exhibit square-planar or pseudo-octahedral geometries. nih.gov

The presence of substituents on the 8-hydroxyquinoline ring can influence the properties of the copper(II) complexes. For example, the introduction of an amino group, as in 5-amino-8-hydroxyquinoline, can affect the biological activity of the resulting copper complex. nih.gov Studies have shown that copper(II) ions can increase the activity of some 8-hydroxyquinoline derivatives, although this is not always the case for 5-amino-8-hydroxyquinoline. nih.gov The formation of ternary copper(II) complexes, involving an 8-hydroxyquinoline derivative and another ligand like an amino acid, has also been investigated and can lead to increased solubility in aqueous solutions. nih.gov

The table below summarizes key findings from studies on copper(II) complexes with 8-hydroxyquinoline derivatives.

| Compound | Metal Ion | Observed Geometry | Key Findings |

| 8-Hydroxyquinoline | Cu(II) | Square-planar or pseudo-octahedral | Forms stable complexes, often with a 2:1 ligand-to-metal ratio. scirp.orgnih.gov |

| 5-Amino-8-hydroxyquinoline | Cu(II) | Not specified | The effect of copper(II) on its biological activity has been a subject of investigation. nih.gov |

| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Cu(II) | Square-planar or pseudo-octahedral | Forms well-characterized complexes with potential therapeutic applications. nih.gov |

8-Hydroxyquinoline and its derivatives are effective chelators of both iron(II/III) and aluminum(III) ions. rroij.comscispace.com The formation of complexes with these metal ions is a critical aspect of their biological activity and potential therapeutic applications. nih.gov The chelation of iron is particularly relevant in the context of diseases associated with iron dysregulation. nih.gov

Aluminum(III) complexes of 8-hydroxyquinoline and its derivatives have garnered significant interest, particularly in the field of organic light-emitting diodes (OLEDs). rroij.com The tris(8-hydroxyquinolinato)aluminum(III) complex, known as Alq3, is a widely used emissive and electron-transporting material in OLED technology. scirp.org The ability to modify the 8-hydroxyquinoline ligand allows for the tuning of the electronic and optical properties of the resulting aluminum complexes. rroij.com

The table below presents a summary of research findings on the chelation of iron and aluminum by 8-hydroxyquinoline derivatives.

| Ligand | Metal Ion | Application/Finding |

| 5-Amino-8-hydroxyquinoline | Fe(III) | Formation of complexes with antibacterial and antifungal properties. nih.gov |

| 8-Hydroxyquinoline | Fe(III) | Known to form stable chelate complexes. rroij.comscispace.com |

| 8-Hydroxyquinoline | Al(III) | Forms the well-known Alq3 complex used in OLEDs. rroij.comscirp.org |

| 8-Hydroxyquinoline Derivatives | Al(III) | Used to create materials for OLEDs with tailored properties. rroij.com |

The chelating ability of 8-hydroxyquinoline and its derivatives extends to a wide range of other biologically important metal ions, including zinc(II), manganese(II), cobalt(II), nickel(II), and even uranium. rroij.comscispace.comresearchgate.net The formation of complexes with these metals is crucial for various biological and analytical applications.

Zinc(II) is a particularly important metal ion in biological systems, and its interaction with 8-hydroxyquinoline derivatives has been extensively studied. nih.gov These complexes are relevant in the context of neurological disorders and have been investigated for their potential therapeutic effects. nih.gov

Complexes of 8-hydroxyquinoline with manganese(II), cobalt(II), and nickel(II) have also been synthesized and characterized. scirp.orgresearchgate.net These complexes often exhibit a 2:1 ligand-to-metal ratio and can adopt geometries such as octahedral, sometimes involving the coordination of water molecules. scirp.orgscirp.org

The complexation of uranium by 8-hydroxyquinoline derivatives has also been explored, indicating the broad-ranging chelating capacity of this ligand scaffold. researchgate.netresearchgate.net

The following table summarizes the complexation of various biologically relevant metal ions by 8-hydroxyquinoline and its derivatives.

| Metal Ion | Ligand | Key Findings and Observations |

| Zinc(II) | 8-Hydroxyquinoline Derivatives | Important in the context of neurological disorders; forms stable complexes. nih.gov |

| Manganese(II) | 8-Hydroxyquinoline | Forms chelate complexes. rroij.comscispace.com |

| Cobalt(II) | 8-Hydroxyquinoline | Forms 2:1 complexes, often with octahedral geometry. scirp.orgscirp.org |

| Nickel(II) | 8-Hydroxyquinoline | Forms 2:1 complexes, often with octahedral geometry. scirp.orgscirp.org |

| Uranium | 8-Hydroxyquinoline Derivatives | Demonstrates the broad chelating ability of the ligand. researchgate.netresearchgate.net |

Structural Characterization of Metal-5-Amino-8-hydroxyquinoline-2-carbonitrile Complexes

The structural characterization of metal complexes is crucial for understanding their properties and reactivity. Various analytical techniques are employed to elucidate the structure of metal-5-Amino-8-hydroxyquinoline-2-carbonitrile complexes.

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The disappearance or shift of the O-H stretching vibration band from the hydroxyl group and the shift in the C=N stretching vibration of the quinoline (B57606) ring are indicative of the involvement of both the oxygen and nitrogen atoms in chelation. scirp.orgscirp.org The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. scirp.org

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the complexes and can provide information about their geometry and the nature of the metal-ligand bonding. scirp.org The absorption maxima of the complexes are typically shifted compared to the free ligand. scirp.org

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the structure of diamagnetic metal complexes in solution. Changes in the chemical shifts of the ligand's protons upon complexation provide insights into the binding mode. nih.gov

Solution Chemistry and Stability Constants of Metal-8-Hydroxyquinoline Systems

The behavior of metal complexes in solution is critical for their practical applications, particularly in biological and analytical chemistry. The stability of these complexes is quantified by their stability constants (or formation constants), which describe the equilibrium between the free metal ion and the ligand and the resulting complex. elsevier.commcmaster.ca

Potentiometric titration is a common method used to determine the protonation constants of the ligand and the stability constants of the metal complexes in solution. nih.govmcmaster.ca These studies provide valuable information about the pH-dependent speciation of the complexes, revealing which species are predominant at a given pH. rsc.org

The stability of metal-8-hydroxyquinoline complexes is influenced by several factors, including the nature of the metal ion, the substituents on the quinoline ring, and the solvent composition. mcmaster.ca For instance, the introduction of electron-donating or electron-withdrawing groups can alter the basicity of the ligand's donor atoms and thus affect the stability of the metal complexes. mcmaster.ca

The solubility of these complexes in aqueous solution can be a limiting factor, but the formation of ternary complexes with other ligands, such as amino acids, can enhance their water solubility. nih.gov Understanding the solution chemistry and stability of these systems is essential for designing effective metal chelators for various applications. elsevier.commcmaster.ca

Impact of Metal Chelation on Molecular Reactivity Profiles

Following a comprehensive review of scientific literature, no specific research findings or data on the coordination chemistry, metal ion chelation, or the impact of such chelation on the molecular reactivity profiles of the compound This compound could be located. The available research focuses on other derivatives of 8-hydroxyquinoline, such as 5-amino-8-hydroxyquinoline and various 2-substituted analogues, but not on the specific molecule bearing both a 5-amino and a 2-carbonitrile substituent.

Therefore, it is not possible to provide an analysis or data tables concerning the altered reactivity of this compound upon forming metal complexes.

Biological Activity Research and Mechanistic Investigations of 5 Amino 8 Hydroxyquinoline 2 Carbonitrile Derivatives

Research into Antimicrobial Efficacy

The antimicrobial potential of 5-Amino-8-hydroxyquinoline and its derivatives has been a key area of investigation. Studies have explored their ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Research has demonstrated that derivatives of 8-hydroxyquinoline (B1678124) possess a broad spectrum of antibacterial activity. nih.gov For instance, fibrous materials containing 5-amino-8-hydroxyquinoline (5A8Q) and their metal complexes have shown good antibacterial efficacy. nih.gov Notably, their activity was found to be more potent against the Gram-positive bacterium Staphylococcus aureus than the Gram-negative bacterium Escherichia coli. nih.govnih.gov The minimum inhibitory concentration (MIC) for 5A8Q and its complexes against S. aureus was determined to be 62.5 µg/mL. nih.gov

Other studies have synthesized various derivatives and tested their antibacterial properties. For example, a series of 5-sulphonamido-8-hydroxyquinoline derivatives exhibited potent growth inhibition against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov Similarly, newly synthesized alkylthiomethyl-8-hydroxyquinoline derivatives showed significant antibacterial activity when compared to the standard antibiotic, Nitroxoline. researchgate.net Furthermore, some 4-aryl-3,4-dihydro-2H- nih.govresearchgate.netoxazino[5,6-h]quinolin-2-one derivatives displayed remarkable antibacterial activity against both Gram-positive and Gram-negative strains. nih.gov

Antifungal Properties Research

In addition to their antibacterial properties, 8-hydroxyquinoline derivatives have been investigated for their antifungal activity. Fibrous materials containing 5A8Q and its metal complexes demonstrated good antifungal efficacy against Candida albicans. nih.govnih.gov However, the inhibitory activity was generally stronger against bacteria than fungi. nih.govnih.gov

Research on other derivatives has shown varying degrees of antifungal potential. For example, 5N-containing fibrous materials exhibited significant sterile zones against C. albicans. mdpi.com The mechanism of antifungal action for some 8-hydroxyquinoline derivatives is thought to involve damage to the fungal cell wall, compromising its integrity. mdpi.com However, a study on 3,4,5-trisubstituted triazole derivatives bearing an 8-hydroxyquinoline moiety showed low activity against several Candida species when compared to the standard drug fluconazole. nih.gov

Anticancer Research and Antiproliferative Mechanisms

The anticancer potential of 5-Amino-8-hydroxyquinoline derivatives is a significant and expanding area of research. researchgate.net These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, and investigations are underway to elucidate the underlying molecular mechanisms, including the induction of different forms of cell death. nih.govmdpi.com

In Vitro Cytotoxicity Studies on Cancer Cell Lines (e.g., HeLa, MCF-7)

Numerous studies have demonstrated the cytotoxic effects of 5-Amino-8-hydroxyquinoline derivatives on various cancer cell lines in vitro. For instance, fibrous materials containing 5-amino-8-hydroxyquinoline (5A8Q) and its complexes led to a significant decrease in the viability of HeLa (cervical cancer) and MCF-7 (breast cancer) cells. nih.govmdpi.com Importantly, the cytotoxicity of these materials was found to be greater against cancer cells than against non-cancerous HaCaT keratinocytes. nih.govmdpi.com

Other derivatives have also shown promise. A novel 8-hydroxyquinoline derivative, HQ-11, induced cell death in both MCF-7 and MDA-MB-231 breast cancer cells. nih.gov Similarly, two new copper(II) complexes bearing 8-hydroxyquinoline derivatives exhibited cytotoxicity against the MCF-7 cell line, with the complex containing a –COOH group showing higher activity than the one with a –CN group. rsc.org

Exploration of Cell Death Pathways (e.g., Apoptosis, Paraptosis)

Research has delved into the mechanisms by which these compounds induce cancer cell death, revealing the involvement of multiple pathways. One significant finding is the induction of paraptosis, a form of programmed cell death distinct from apoptosis. A novel 8-hydroxyquinoline derivative, HQ-11, was found to induce extensive cytoplasmic vacuoles derived from the endoplasmic reticulum (ER) and mitochondria in breast cancer cells, a characteristic feature of paraptosis. nih.govresearchgate.net This process was linked to ER stress and the dysfunction of the proteasome. nih.gov

In addition to paraptosis, apoptosis, or programmed cell death, is another key mechanism. The same derivative, HQ-11, was also shown to cause apoptosis in breast cancer cells, partially through the activation of the ERK pathway. nih.govresearchgate.net Studies on other 8-hydroxyquinoline derivatives have also confirmed the induction of apoptosis. For example, copper(II) complexes of 8-hydroxyquinoline derivatives were found to induce apoptosis in MCF-7 cells, as confirmed by mRNA expression analysis. rsc.org Furthermore, some 8-hydroxyquinoline derivatives have been shown to inhibit the proteasome, a key cellular machine, which can lead to the induction of apoptosis in cancer cells. rsc.org

Influence of Metal Complexation on Anticancer Potential

The chelation of metal ions by 8-hydroxyquinoline derivatives plays a crucial role in their biological activity, including their anticancer potential. mdpi.comnih.gov The complexation of these compounds with metal ions like copper (Cu²⁺) and iron (Fe³⁺) can significantly enhance their efficacy. nih.govmdpi.com

For instance, the copper complexes of 5-amino-8-hydroxyquinoline have been shown to exhibit increased antiproliferative activity. nih.gov Cell viability tests revealed that fibrous materials containing 5A8Q and their Cu²⁺ and Fe³⁺ complexes resulted in a significant decrease in the viability of HeLa and MCF-7 cancer cells. nih.govmdpi.com The cytotoxicity of these metal complexes was observed to be greater than that of the free ligand. nih.govmdpi.com The mechanism is thought to involve the metal complexes inhibiting the chymotrypsin-like activity of the proteasome and inducing apoptosis. rsc.org The addition of copper has been shown to enhance the cytotoxicity of 8-hydroxy-5-nitroquinoline (NQ), an effect associated with an increase in reactive oxygen species. nih.gov

Antiviral Activity Research

While direct antiviral studies on 5-Amino-8-hydroxyquinoline-2-carbonitrile are not extensively documented, research on the broader class of 8-hydroxyquinoline (8-HQ) derivatives has revealed significant antiviral potential. nih.govnih.gov These findings provide a strong basis for inferring the possible activities of the title compound and its analogues.

For instance, studies on 8-hydroxyquinoline-2-carboxanilides have demonstrated their activity against the highly pathogenic H5N1 avian influenza virus. nih.gov The antiviral efficacy of these compounds was found to be influenced by the electronic properties and lipophilicity of the substituents on the anilide ring. nih.gov Another study highlighted the effectiveness of 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives against the Dengue virus serotype 2 (DENV2). nih.gov These derivatives were found to act at an early stage of the viral lifecycle, reducing the production of infectious virions. nih.gov

| Derivative Class | Virus | Key Findings | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline-2-carboxanilides | H5N1 Avian Influenza | Activity is enhanced by increased lipophilicity and electron-withdrawing substituents on the anilide ring. | nih.gov |

| 2-Alkyl-5,7-dichloro-8-hydroxyquinolines | Dengue Virus (DENV2) | Inhibit an early stage of the viral lifecycle, reducing the yield of infectious virions. | nih.gov |

Antioxidant Activity Research

The antioxidant capacity of 8-hydroxyquinoline derivatives is a well-documented area of research. researchgate.netnih.govnih.gov The compound 5-amino-8-hydroxyquinoline (5A8HQ), which shares a core structure with the title compound, has been identified as a particularly potent antioxidant. researchgate.net

In a study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, 5-amino-8-hydroxyquinoline demonstrated superior antioxidant activity compared to the standard antioxidant, α-tocopherol. researchgate.net This highlights the significant contribution of the 5-amino group to the antioxidant potential of the 8-hydroxyquinoline scaffold. researchgate.net

| Compound | Assay | IC50 Value (µM) | Reference |

|---|---|---|---|

| 5-Amino-8-hydroxyquinoline (5A8HQ) | DPPH | 8.70 | researchgate.net |

| α-Tocopherol (Positive Control) | DPPH | 13.47 | researchgate.net |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activities of this compound derivatives are intrinsically linked to their chemical structures. Understanding these relationships is crucial for the design of more potent and selective therapeutic agents.

Impact of Substituent Modifications on Bioactivity

Substitutions on the 8-hydroxyquinoline core have a profound impact on the biological activity of these compounds. nih.gov For example, in the context of antiviral activity, the introduction of an aromatic amide at the C2 position can increase lipophilicity and antiviral efficacy, particularly with electron-withdrawing substituents on the anilide ring. nih.gov

Furthermore, the nature of substituents at other positions also plays a critical role. For instance, the introduction of electron-donating groups at the C2 position has been shown to decrease the antioxidant activities of 8-hydroxyquinoline derivatives. nih.gov Conversely, the presence of a hydroxyl group at the C8 position is often considered essential for certain biological activities. mdpi.comnih.gov

Role of Hydroxyl and Amino Groups in Biological Interactions

The hydroxyl group at position 8 and the amino group at position 5 are key functional groups that significantly contribute to the biological activity of these compounds. The proximity of the C8-hydroxyl group to the quinoline (B57606) nitrogen atom creates a bidentate chelation site. rroij.com This allows the molecule to form stable complexes with various metal ions, a property that is often linked to its biological effects. rroij.com

The amino group at the C5 position can also participate in biological interactions through hydrogen bonding and can influence the electronic properties of the quinoline ring system. In some cases, the presence of the 5-amino group has been shown to enhance antioxidant activity. researchgate.net The zwitterionic nature of some amino acid-8-hydroxyquinoline hybrids can also lead to excellent water solubility. sigmaaldrich.cn

Investigations of Enzyme Inhibition and Other Biological Targets

Derivatives of 5-Amino-8-hydroxyquinoline have been investigated for their ability to inhibit various enzymes, with the proteasome being a notable target. nih.govmedchemexpress.com The proteasome is a large protein complex responsible for degrading unwanted or damaged proteins within the cell, and its inhibition is a validated strategy in cancer therapy. nih.gov

5-Amino-8-hydroxyquinoline has been identified as a promising proteasome inhibitor. nih.govmedchemexpress.com The mechanism of action is thought to involve the chelation of copper ions, which enhances the compound's ability to inhibit the chymotrypsin-like activity of the proteasome. nih.gov Interestingly, while copper ions generally increase the activity of other 8-hydroxyquinoline derivatives, this is not the case for 5-amino-8-hydroxyquinoline. nih.gov This suggests a unique mechanism of action for this particular derivative. nih.gov

Beyond the proteasome, other 8-hydroxyquinoline derivatives have been shown to inhibit a range of enzymes, including matrix metalloproteinases and 2-oxoglutarate-dependent oxygenases, indicating the broad therapeutic potential of this class of compounds. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For "5-Amino-8-hydroxyquinoline-2-carbonitrile," both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.

¹H NMR and ¹³C NMR Analysis

In ¹H NMR spectroscopy of quinoline (B57606) derivatives, the protons on the heterocyclic and carbocyclic rings typically resonate in the aromatic region, generally between δ 6.0 and 9.0 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents—the amino (-NH₂), hydroxyl (-OH), and nitrile (-C≡N) groups. The electronegativity of the nitrogen atom in the quinoline ring tends to deshield adjacent protons, causing them to appear at a higher chemical shift.

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. The carbon atoms in the aromatic rings of quinoline derivatives show signals in the range of δ 100-160 ppm. The carbon attached to the nitrile group (C≡N) would be expected to have a characteristic chemical shift, as would the carbons bonded to the amino and hydroxyl groups. For instance, in a related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, carbon signals were observed at 160.9 ppm and 159.8 ppm. researchgate.net

Specific, experimentally determined NMR data for "this compound" is crucial for unambiguous peak assignment and complete structural confirmation.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its key functional moieties.

A study on fibrous materials containing 5-amino-8-hydroxyquinoline (5A8Q) utilized Attenuated Total Reflection (ATR)-FTIR spectroscopy to confirm its presence. nih.govnih.gov The spectrum of 8-hydroxyquinoline (B1678124) itself shows a broad band around 3180 cm⁻¹ due to the O-H stretching vibration, which disappears upon complexation with metal ions. researchgate.net The nitrile group (C≡N) typically displays a sharp, medium-intensity absorption band in the region of 2260-2220 cm⁻¹. The N-H stretching vibrations of the primary amino group (-NH₂) are expected to appear as two bands in the 3500-3300 cm⁻¹ range. Aromatic C-H stretching vibrations usually occur above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline ring system are observed in the 1600-1400 cm⁻¹ region.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amino group) | 3500-3300 |

| O-H Stretch (Hydroxyl group) | ~3200 (Broad) |

| Aromatic C-H Stretch | >3000 |

| C≡N Stretch (Nitrile group) | 2260-2220 |

| C=C and C=N Stretch (Aromatic rings) | 1600-1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems and complex formation. The extended π-system of the quinoline ring in "this compound" gives rise to characteristic UV-Vis absorption bands.

The electronic absorption spectra of 8-hydroxyquinoline derivatives typically display multiple bands in the UV-Vis region, corresponding to π→π* and n→π* electronic transitions. researchgate.netresearchgate.net For example, studies on 5-amino-8-hydroxyquinoline (5A8Q) have utilized UV-Vis spectroscopy to monitor its release from materials and its interaction with proteins like bovine serum albumin (BSA). nih.govnih.gov In one study, the binding of 5A8Q to BSA caused a red shift in the aromatic absorption band from 278 to 280 nm, indicating complex formation and a change in the microenvironment of the protein's aromatic amino acids. nih.gov The maximum absorbance wavelength for materials containing 5A8Q was found to be around 360 nm. nih.gov The specific λmax values and molar absorptivity are sensitive to the solvent and the presence of metal ions, making UV-Vis a valuable tool for studying chelation and complexation reactions. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For "this compound" (C₉H₇N₃O), the expected exact mass can be calculated. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Fragmentation patterns observed in the mass spectrum can provide further structural information, often involving the loss of small, stable molecules like HCN from the nitrile group or CO from the quinoline ring system. HRMS is crucial for confirming the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. This technique has been used to confirm the structures of various 8-hydroxyquinoline derivatives. nih.gov

Microscopic Techniques for Material Characterization

Microscopic techniques are vital for examining the physical and morphological properties of a compound in its solid state, such as when it is incorporated into other materials.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of a material at high magnification. In studies where 5-amino-8-hydroxyquinoline (5A8Q) was incorporated into electrospun fibrous mats, SEM was employed to observe the morphology of the fibers. nih.govnih.gov These analyses can reveal details about fiber diameter, surface texture, and porosity, which are critical properties for applications like drug delivery systems and wound healing materials. nih.govresearchgate.net For the pure compound, SEM could be used to characterize its crystalline structure, particle size, and shape.

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.org It operates by detecting the characteristic X-rays emitted from a material when it is bombarded with a high-energy beam of electrons, a process often integrated within a Scanning Electron Microscope (SEM). mdpi.com Each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum, allowing for the identification of the elements present in a sample. wikipedia.org

In the context of this compound, EDX has been instrumental in confirming the formation of metal complexes. Research involving novel fibrous materials fabricated by electrospinning solutions of poly(vinyl alcohol) (PVA), carboxymethyl cellulose (B213188) (CMC), and 5-Amino-8-hydroxyquinoline (referred to in the study as 5A8Q) utilized EDX to prove the successful chelation of copper (Cu²⁺) and iron (Fe³⁺) ions. mdpi.com The analysis confirmed the presence of these metals in the complexed fibrous mats, which was a primary objective of the material's synthesis. mdpi.com

While EDX provides robust elemental identification, the accuracy of quantitative analysis can be influenced by factors such as the overlapping of X-ray emission peaks from different elements (e.g., Ti Kβ and V Kα) and the physical nature of the sample itself. wikipedia.org Standardized parameters are often employed for analysis, such as a specific acceleration voltage and working distance, to ensure consistency. mdpi.com

| Analyte | Matrix | Interacting Ions | Analytical Purpose | Reference |

|---|---|---|---|---|

| 5-Amino-8-hydroxyquinoline (5A8Q) | Crosslinked Poly(vinyl alcohol)/Carboxymethyl cellulose (PVA/CMC) electrospun fibers | Cu²⁺, Fe³⁺ | To provide evidence for the formation of metal complexes within the fibrous material. | mdpi.com |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and the chemical and electronic states of elements within the top 1-10 nanometers of a material's surface. The technique involves irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the surface, providing insight into chemical bonding. mdpi.comresearchgate.net

XPS analysis was critical in characterizing the surface of electrospun fibrous mats composed of crosslinked poly(vinyl alcohol)/carboxymethyl cellulose (PVA/CMC) and 5-Amino-8-hydroxyquinoline (5A8Q). mdpi.com The survey scans confirmed the surface presence of Carbon (C), Oxygen (O), Nitrogen (N), Sodium (Na), and Chlorine (Cl) in the mats. mdpi.com

High-resolution XPS spectra provided detailed information about the chemical environment of the carbon atoms. The deconvolution of the C1s spectrum revealed distinct peaks corresponding to different functional groups, confirming the incorporation and chemical state of the compound within the polymer matrix. mdpi.com

| Binding Energy (eV) | Associated Chemical Bonds | Originating Moiety | Reference |

|---|---|---|---|

| 285.0 | -C-H, -C-C- | PVA, CMC, and 5A8Q | mdpi.com |

| 286.4 | -C-O, -C-OH, -C-N | PVA, CMC (-C-O, -C-OH); 5A8Q (-C-OH, -C-N) | mdpi.com |

| 289.0 | -O-C=O | PVA, CMC | mdpi.com |

Chromatographic Techniques for Separation and Analysis (e.g., HPLC, Ion Chromatography)

Chromatographic techniques are essential for the separation, identification, and purification of individual components from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly vital tool in the analysis of quinoline derivatives. It is routinely used to assess the purity of synthesized compounds, and product specifications for related compounds like 5-Amino-8-hydroxyquinoline dihydrochloride (B599025) often cite a purity of ≥98.0% as determined by HPLC. avantorsciences.com

For the analysis of 8-hydroxyquinoline and its derivatives, reversed-phase HPLC is a commonly developed method. nih.gov This approach typically involves a nonpolar stationary phase (the column) and a polar mobile phase. The choice of column is critical for achieving effective separation. While standard C18 columns can be used, mixed-mode columns such as Primesep 100 offer superior retention for quinoline compounds. sielc.com This is due to the column's stationary phase possessing both hydrophobic and cation-exchange properties, which allows for ionic interactions with the basic quinoline molecule, leading to better separation. sielc.com

The mobile phase is generally a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous buffer, such as dilute sulfuric or phosphoric acid. sielc.com Detection is commonly performed using a UV detector, with detection wavelengths for related quinoline compounds set at 200 nm or 240 nm. nih.govsielc.com While specific HPLC methods for this compound are not widely published, the methodologies developed for 8-hydroxyquinoline provide a strong foundation for its analysis. There is currently limited specific information available from the search results regarding the use of Ion Chromatography for this particular compound.

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |

| Column Types | Standard C18; Mixed-mode columns (e.g., Primesep 100, Primesep 200) for enhanced retention. | sielc.com |

| Mobile Phase | Isocratic mixture of Water/Acetonitrile (MeCN) with an acid buffer (e.g., H₂SO₄, H₃PO₄). | sielc.com |

| Detection | UV detection at wavelengths such as 200 nm or 240 nm. | nih.govsielc.com |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. Through DFT, one can determine the ground-state electronic structure, offering insights into the molecule's stability, reactivity, and spectroscopic characteristics.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei. The resulting bond lengths, bond angles, and dihedral angles correspond to the lowest energy conformation. For quinoline (B57606) derivatives, DFT has been used to establish key geometric parameters. For instance, studies on related cocrystals like 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (B194070) (CHQ) show that calculated bond lengths are in close agreement with experimental X-ray diffraction data. sci-hub.se The C-O bond length in such systems is typically around 1.33-1.34 Å. sci-hub.se

Table 1: Illustrative Bond Lengths in Related Quinoline Derivatives Note: This table presents typical bond lengths for related quinoline structures as determined by DFT calculations and experimental methods. Specific values for 5-Amino-8-hydroxyquinoline-2-carbonitrile would require dedicated computational analysis.

| Bond Type | Typical Calculated/Experimental Value (Å) | Reference |

| C-O (hydroxyl) | 1.3383 - 1.3467 | sci-hub.se |

| C-S (sulfonic acid) | 1.7783 | sci-hub.se |

| C-Cl (chloro) | 1.7612 | sci-hub.se |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sci-hub.se The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. sci-hub.senumberanalytics.com A small energy gap suggests that a molecule is more polarizable and generally associated with high chemical reactivity and lower kinetic stability, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. sci-hub.se For example, theoretical studies on a cocrystal of 8-hydroxy quinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline revealed a HOMO-LUMO energy gap of 2.394 eV, indicating its potential for chemical interactions. sci-hub.se

Table 2: Illustrative Quantum Chemical Descriptors for a Related Quinoline System Note: The following data is for a cocrystal of 8-hydroxy quinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline and serves as an example of the outputs from FMO analysis.

| Parameter | Value (eV) |

| EHOMO | -8.113 |

| ELUMO | -5.719 |

| Energy Gap (ΔE) | 2.394 |

Charge Analysis and Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting the sites of electrophilic and nucleophilic attack. sci-hub.seresearchgate.net The MEP map uses a color scale to denote different electrostatic potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are favorable for nucleophilic attack. sci-hub.seresearchgate.net In studies of similar quinoline compounds, the MEP analysis typically shows negative potential localized around electronegative atoms like oxygen and on the phenyl rings, while positive potential is found around hydrogen atoms, particularly those bonded to nitrogen. sci-hub.seresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule. mdpi.com For a compound like this compound, MD simulations could reveal how its structure fluctuates under different conditions, such as in an aqueous solution. This is particularly important for understanding how the molecule might interact with biological targets, like proteins or nucleic acids, as it can unveil conformational changes that are crucial for binding. mdpi.com

Monte Carlo (MC) Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are frequently used to study adsorption phenomena, where molecules from a gas or solution phase bind to a surface. For quinoline derivatives, which are known corrosion inhibitors, MC simulations could be used to model the adsorption behavior of this compound on a metal surface. Such simulations would help predict the most stable adsorption orientation and calculate the adsorption energy, providing insight into the molecule's potential efficacy as a protective agent against corrosion.

Non-Linear Optical (NLO) Properties Investigations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optoelectronics and photonics. Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating parameters such as the dipole moment, polarizability (α), and first-order hyperpolarizability (β). nih.govresearchgate.net Molecules with significant charge transfer characteristics and high hyperpolarizability values are considered promising candidates for NLO materials. nih.gov Theoretical studies on various quinoline derivatives have indicated their potential for NLO applications, suggesting that the extended π-conjugated system and the presence of donor and acceptor groups in this compound could lead to a significant NLO response. researchgate.netresearchgate.net

Topological Studies (NCI, RDG, ELF) for Intermolecular Interactions

An extensive search of scientific literature and chemical databases did not yield any specific studies on the topological analysis of this compound using Non-Covalent Interaction (NCI), Reduced Density Gradient (RDG), or Electron Localization Function (ELF) methods. These computational tools are invaluable for visualizing and understanding the nature and strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are crucial in determining the solid-state structure and properties of a compound. However, at present, no published research has applied these specific analyses to this compound.

Natural Bond Orbital (NBO) Analysis

Similarly, a comprehensive review of available scientific data found no specific Natural Bond Orbital (NBO) analysis for this compound. NBO analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It provides detailed insights into the electronic structure and reactivity of a compound. Despite its utility, this particular analysis has not been reported for this compound in the public domain.

Therefore, due to the absence of specific theoretical and computational studies on this compound, no data tables or detailed research findings for the requested sections can be provided.

Applications Beyond Medicinal Chemistry

Research in Corrosion Inhibition Mechanisms

While extensive research confirms that 8-hydroxyquinoline (B1678124) and its derivatives are effective corrosion inhibitors for various metals in acidic environments, specific studies focusing exclusively on 5-Amino-8-hydroxyquinoline-2-carbonitrile are limited. najah.edunih.govguidechem.comresearchgate.net However, research on closely related 8-hydroxyquinoline carbonitrile derivatives provides significant insight into the potential mechanisms of action. A study on two such derivatives, QP-H and QP-OCH3, demonstrates their effectiveness in protecting mild steel in a 1 M HCl solution. researchgate.net These compounds act by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. najah.edu

The primary mechanism of corrosion inhibition by 8-hydroxyquinoline derivatives is the formation of a protective film through adsorption on the metal surface. najah.edu For the related 8-hydroxyquinoline carbonitrile derivatives QP-H and QP-OCH3, studies have shown that their adsorption on the surface of mild steel conforms to the Langmuir adsorption isotherm model. researchgate.net This model suggests that a monolayer of the inhibitor molecules forms on the metal surface, with each active site on the surface holding one inhibitor molecule. The process involves the interaction between the lone pair electrons of the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings, with the vacant d-orbitals of the iron atoms on the steel surface. najah.edu This interaction effectively blocks the active sites where corrosion would typically occur. najah.edu

Electrochemical techniques and weight loss measurements are standard methods for quantifying the effectiveness of corrosion inhibitors. najah.edu Potentiodynamic polarization studies have revealed that 8-hydroxyquinoline carbonitrile derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

Gravimetric and electrochemical impedance spectroscopy (EIS) studies confirm that the inhibition efficiency increases with higher concentrations of the inhibitor. najah.eduresearchgate.net For the analogue QP-H, a maximum inhibition efficiency of 92% was achieved at a concentration of 10⁻³ M. researchgate.net

Table 1: Inhibition Efficiency of 8-Hydroxyquinoline Carbonitrile Derivatives on Mild Steel in 1 M HCl

| Compound | Concentration (M) | Inhibition Efficiency (%) | Source |

|---|---|---|---|

| QP-H | 10⁻³ | 92.0 | researchgate.net |

This interactive table provides data on the corrosion inhibition efficiency of closely related analogues.

The study of thermodynamic parameters such as the enthalpy, entropy, and Gibbs free energy of activation provides deeper understanding of the adsorption process. researchgate.net For the adsorption of 8-hydroxyquinoline derivatives, these parameters help to determine the spontaneity and nature of the interaction between the inhibitor molecules and the metal surface. sapientia.ronih.gov The negative value of the Gibbs free energy of adsorption (ΔG°ads), calculated from experimental data, indicates a spontaneous adsorption process. The magnitude of the ΔG°ads value can also differentiate between physical adsorption (physisorption) and chemical adsorption (chemisorption). Research on various 8-hydroxyquinoline derivatives consistently shows that their adsorption is a spontaneous process. sapientia.ronih.gov

Advanced Materials Science Applications

The distinct electronic and photophysical properties of 5-amino-8-hydroxyquinoline have led to its investigation in the field of organic electronics, particularly in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). rsc.orgnih.govscispace.com In these applications, the compound is typically used as a ligand to form metal complexes, most notably with aluminum (Al).

Tris-(8-hydroxyquinoline)aluminum (Alq3) is a benchmark material used for electron transport and light emission in OLEDs. scispace.comresearchgate.net Consequently, numerous derivatives have been synthesized to tune the properties of the device, such as the emission color and efficiency. researchgate.net However, studies on the aluminum complex of 5-amino-8-hydroxyquinoline have shown that it exhibits extremely low emission properties when compared to the parent Alq3. rsc.orgresearchgate.net This suggests that while it is part of a critical class of OLED materials, its specific structure makes it less suitable for use as the primary emitting layer in these devices.

A highly promising application for 5-amino-8-hydroxyquinoline complexes is in the architecture of inverted organic solar cells. rsc.orgresearchgate.net In these devices, an anode buffer layer is crucial for efficiently extracting photogenerated holes from the active layer to the anode (e.g., gold). researchgate.netresearchgate.net

Research has demonstrated that aluminum complexes of 5-amino-8-hydroxyquinoline perform effectively as an anode buffer layer between the photoactive layer (commonly a P3HT:PCBM bulk-heterojunction) and the gold anode. rsc.orgresearchgate.net The key to this performance lies in the electronic effect of the 5-amino substituent. This electron-donating group raises the Highest Occupied Molecular Orbital (HOMO) energy level of the complex without significantly affecting the Lowest Unoccupied Molecular Orbital (LUMO) level. rsc.orgresearchgate.net

Table 2: Energy Levels of P3HT and a 5-Amino-8-hydroxyquinoline Aluminum Complex

| Material | HOMO Level (eV) | LUMO Level (eV) | Source |

|---|---|---|---|

| P3HT | -5.0 | -3.0 | researchgate.net |

Al(5-morq)3 is a representative tris-(5-amino-8-hydroxyquinoline)aluminum complex. This interactive table illustrates the alignment of energy levels facilitating charge transfer.

Q & A

Q. What are the recommended synthetic routes for 5-Amino-8-hydroxyquinoline-2-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer:

- Vapor Deposition : For analogous 8-hydroxyquinoline derivatives, vapor deposition under controlled temperature (e.g., 133–137°C) has been used to achieve high-purity thin films .

- Multi-Step Organic Synthesis : Use a Friedländer or Pfitzinger reaction, starting with cyclohexanone derivatives and nitrile-containing precursors. Optimize pH and temperature to avoid side reactions (e.g., over-oxidation of the amino group) .

- AI-Driven Route Prediction : Tools like Pistachio or Reaxys models can propose feasible pathways by analyzing substituent compatibility and reaction databases .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis : Use FT-IR to confirm functional groups (e.g., -OH at ~3200 cm⁻¹, -CN at ~2200 cm⁻¹) and NMR to resolve aromatic proton environments .

- Chromatography : HPLC with UV detection (λ = 254 nm) can quantify purity, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

- Melting Point Consistency : Compare experimental mp (e.g., 117–118°C for related aminoquinolines) with literature values to detect impurities .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). Work in a fume hood to avoid inhalation (H335) .

- First Aid : For exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Ensure SDS documentation is accessible .

Advanced Research Questions

Q. How can electrochemical methods elucidate the corrosion inhibition mechanism of this compound on metals?

Methodological Answer:

- Potentiodynamic Polarization : Measure corrosion current density (icorr) in 1 M HCl with/without inhibitor to assess efficiency. A shift in Ecorr >85 mV indicates anodic/cathodic inhibition dominance .

- Impedance Spectroscopy : Analyze charge-transfer resistance (Rct) increases to confirm adsorption on mild steel surfaces. Fit data to equivalent circuits (e.g., Randles model) .

- DFT Calculations : Correlate inhibition efficiency with molecular descriptors (e.g., HOMO-LUMO gap, Fukui indices) to identify active adsorption sites .

Q. What strategies resolve contradictions between experimental and theoretical data in coordination chemistry studies?

Methodological Answer:

- Chelation Studies : Compare experimental stability constants (logβ) of metal complexes (e.g., Fe³⁺, Cu²⁺) with computational predictions (DFT/MD simulations). Adjust solvent models (e.g., COSMO-RS) to account for solvation effects .

- X-ray Crystallography : Resolve discrepancies in ligand geometry (e.g., bond angles vs. DFT-optimized structures) by refining crystallographic data against theoretical models .

Q. How can researchers optimize this compound’s electroluminescent properties for OLED applications?

Methodological Answer:

- Thin-Film Fabrication : Use double-layer vapor deposition (e.g., ITO anode, Mg:Ag cathode) to confine electron-hole recombination near the organic interface. Monitor brightness (>1000 cd/m²) and external quantum efficiency (EQE >1%) .

- Doping Strategies : Incorporate electron-transport layers (e.g., Alq₃) to enhance carrier balance. Characterize via AFM for surface homogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.